Tenofovir Disoproxil Fumarate

Description

Properties

IUPAC Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMJCVGFSROFHV-WZGZYPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N5O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050426 | |

| Record name | Tenofovir disoproxil fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 13.4 mg/mL at 25 °C | |

| Record name | TENOFOVIR DISOPROXIL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, fine, powder-like crystals | |

CAS No. |

202138-50-9 | |

| Record name | Tenofovir disoproxil fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202138-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Disoproxil Fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202138509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir disoproxil fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (2E)-but-2-enedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR DISOPROXIL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTT9J7900I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TENOFOVIR DISOPROXIL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Preclinical Studies of Tenofovir Disoproxil Fumarate: A Technical Guide

Introduction

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As an orally bioavailable prodrug of tenofovir, its development was a significant advancement, overcoming the poor cellular permeability of the parent drug.[3][4] Preclinical evaluation in various animal models was critical to establishing its pharmacokinetic profile, demonstrating its potent antiviral efficacy, and characterizing its safety profile before human trials. This guide provides an in-depth summary of the key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action and toxicity.

Mechanism of Action

TDF is a nucleotide analog reverse-transcriptase inhibitor (NtRTI).[3] Its antiviral activity is dependent on intracellular conversion to its active form, tenofovir diphosphate (TFV-DP).

Activation Pathway:

-

Absorption and Hydrolysis: After oral administration, TDF is absorbed and undergoes hydrolysis, first by carboxylesterases to an intermediate metabolite, and then by phosphodiesterases to release the parent molecule, tenofovir (TFV).[5]

-

Intracellular Phosphorylation: Inside the target cell, cellular enzymes phosphorylate tenofovir in two successive steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[1][6]

-

Viral Enzyme Inhibition: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) and polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-triphosphate.[6][7]

-

Chain Termination: When TFV-DP is incorporated into the elongating viral DNA strand, it causes premature chain termination. This is because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thereby halting viral replication.

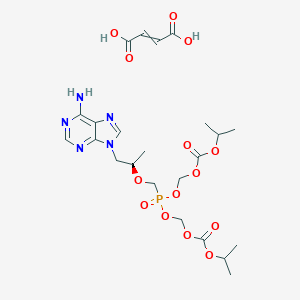

Caption: Intracellular activation pathway of this compound (TDF).

Pharmacodynamics (Antiviral Efficacy)

The antiviral activity of TDF has been demonstrated in a range of preclinical models, from cell cultures to non-human primates.

In Vitro & Ex Vivo Studies: TDF shows significantly greater anti-HIV activity in vitro compared to the parent tenofovir, a result attributed to its enhanced intracellular uptake and subsequent accumulation of active TFV-DP.[4] In studies using foreskin tissue explants, TDF demonstrated a dose-dependent inhibition of HIV-1 replication.[8][9] However, newer tenofovir prodrugs like tenofovir alafenamide (TAF) have shown greater potency, achieving equivalent intracellular TFV-DP concentrations at lower doses.[9][10]

In Vivo Studies: In HBV transgenic mice, orally administered TDF effectively suppressed HBV DNA replication.[10] In a key primate study, pig-tailed macaques fitted with a TDF-releasing intravaginal ring were completely protected from repeated vaginal challenges with a simian-human immunodeficiency virus (SHIV162p3).[11]

Table 1: Quantitative Antiviral Activity of TDF

| Model System | Virus | Endpoint | Result | Reference |

|---|---|---|---|---|

| Cell Culture | HIV | Anti-HIV Activity | >100-fold increase compared to tenofovir | [4] |

| HepG2.2.15 Cells | HBV | EC₅₀ (9-day treatment) | 17.09 ± 2.45 nM | [10] |

| Cell Culture | HBV | EC₅₀ (continuous exposure) | 0.03 ± 0.02 µg/mL | [7] |

| Pig-tailed Macaques | SHIV162p3 | Protection (vaginal challenge) | 100% protection (6 animals) |[11] |

Pharmacokinetics

The primary goal of developing TDF was to improve the oral bioavailability of tenofovir.[5] Preclinical pharmacokinetic studies have been conducted in mice, rats, dogs, and sheep.

Absorption, Metabolism, and Bioavailability: TDF is a substrate for the P-glycoprotein efflux transporter, which can limit its intestinal absorption.[5] Despite this, oral administration of TDF significantly improves the bioavailability of tenofovir to approximately 20% in mice and 30% in dogs.[5] Studies in rats have shown that co-administration of TDF with inhibitors of esterases and efflux transporters can increase the area under the curve (AUC) of tenofovir by 1.5- to 2.1-fold.[5]

Distribution: Following administration, TDF is widely distributed. Topical administration via an intravaginal ring in sheep resulted in tenofovir tissue levels that were 86-fold higher than those achieved with a ring releasing tenofovir itself, demonstrating the prodrug's superior tissue penetration.[12][13]

Table 2: Pharmacokinetic Parameters of Tenofovir after Oral TDF Administration

| Species | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |

|---|---|---|---|---|

| Mouse | Not specified | ~20% | - | [5] |

| Dog | Not specified | ~30% | - | [5] |

| Rat | 25 | Not specified | AUC increased 1.5-2.1x with inhibitors | [5] |

| Mouse | 50 - 1000 | Not specified | Less than dose-proportional increase in plasma exposure |[14][15] |

Toxicology and Safety Pharmacology

Extensive toxicology studies were performed to assess the safety of TDF. The primary organs of interest for potential toxicity are the kidneys and liver.

General Toxicology: In a 13-week study, daily oral administration of TDF was well-tolerated in mice at doses up to 1000 mg/kg.[15] This dose resulted in plasma tenofovir levels approximately eight times greater than those seen in humans at the recommended clinical dose, indicating a significant safety margin.[15]

Organ-Specific Findings:

-

Kidney: No significant renal toxicity or histopathological abnormalities were observed in the kidneys of mice after 13 weeks of high-dose TDF administration.[14][15] This was a crucial finding, given that renal impairment is a known, albeit infrequent, side effect in clinical use.

-

Liver: At the highest dose (1000 mg/kg), minimal to mild cytomegaly (enlargement of liver cells) was observed in mice after 4 and 13 weeks.[15] This effect was reversible, as it was not present after a 4-week recovery period.[15] The finding was correlated with an increase in the expression of Cdkn1a, a gene that can inhibit cell cycle progression.[14]

-

Mitochondrial Toxicity: The underlying mechanism for tenofovir-related toxicity is believed to be the inhibition of mitochondrial DNA polymerase γ, which can lead to mitochondrial DNA depletion and increased oxidative stress.[16]

Table 3: Summary of Preclinical Toxicology Findings for TDF

| Species | Dosing Route | Dose Levels (mg/kg/day) | Duration | Key Findings | Reference |

|---|---|---|---|---|---|

| Mouse | Oral Gavage | 50, 500, 1000 | 13 Weeks | Kidney: No histopathological abnormalities. Liver: Reversible cytomegaly at 1000 mg/kg. | [14][15] |

| Rat | Diet | 100 | Pregnancy | No significant findings reported in the study for the dams. |[16] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of TDF.

Protocol 1: Rat Pharmacokinetic Study

This protocol describes a typical study to evaluate the oral pharmacokinetics of TDF in a rodent model.

-

Animal Model: Male Sprague-Dawley rats (350-400 g).[5]

-

Housing and Acclimatization: Animals are cared for in accordance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[5]

-

Dosing: Animals are fasted overnight prior to dosing. A slurry containing 25 mg/kg TDF is administered via oral gavage.[5] The dose vehicle may consist of a mixture such as ethanol, polyethylene glycol, propylene glycol, and water.[5]

-

Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 20, 40, 60, 120 minutes, and 4, 8 hours) into tubes containing an anticoagulant (e.g., EDTA).[5]

-

Bioanalysis: Plasma is separated by centrifugation. Tenofovir concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and Tmax are calculated from the plasma concentration-time data.[5]

Caption: Experimental workflow for a preclinical pharmacokinetic study in rats.

Protocol 2: 13-Week Oral Toxicology Study in Mice

This protocol outlines a repeated-dose toxicity study to assess the long-term safety of TDF.

-

Animal Model: BALB/c mice.[14]

-

Study Design: Animals are divided into groups (e.g., 4 groups: vehicle control, 50 mg/kg, 500 mg/kg, and 1000 mg/kg TDF).[15] A recovery group may be included for the high dose.

-

Dosing: The test article is administered daily via oral gavage for 13 weeks (91 days).[15]

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved in formalin, processed, and examined microscopically by a pathologist.[15]

-

Toxicogenomics (Optional): Tissues like the liver and kidney may be collected for genomic microarray analysis to identify transcriptional changes associated with drug exposure.[14]

Caption: Experimental workflow for a 13-week preclinical toxicology study in mice.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Potential Molecular Targets of this compound for Alleviating Chronic Liver Diseases via a Non-Antiviral Effect in a Normal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 4. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue [open.uct.ac.za]

- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic evaluation of this compound released from an intravaginal ring in pig-tailed macaques after 6 months of continuous use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. This compound: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tenofovir disoproxil fumarate as a nucleotide reverse transcriptase inhibitor

An In-depth Review of the Nucleotide Reverse Transcriptase Inhibitor: Mechanism, Pharmacology, and Experimental Analysis

Abstract

Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a first-line treatment for chronic Hepatitis B Virus (HBV) infection.[1] As a prodrug of tenofovir, TDF belongs to the class of nucleotide reverse transcriptase inhibitors (NtRTIs). Its efficacy stems from its ability to be intracellularly converted to tenofovir diphosphate, which acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. This guide provides a detailed technical overview of TDF, intended for researchers, scientists, and drug development professionals. It covers the core mechanism of action, pharmacokinetics, clinical efficacy, resistance profiles, and detailed methodologies for key experimental assessments.

Introduction

This compound, the fumarate salt of the bis-isopropoxycarbonyloxymethyl ester prodrug of tenofovir, was developed to enhance the oral bioavailability of the parent compound, tenofovir.[2] Upon oral administration, TDF is rapidly absorbed and hydrolyzed by plasma and tissue esterases to tenofovir.[3][4] Subsequently, cellular enzymes phosphorylate tenofovir to its active metabolite, tenofovir diphosphate (TFV-DP).[4][5] TFV-DP's prolonged intracellular half-life supports a convenient once-daily dosing regimen.[6] This document synthesizes critical data on TDF's biochemical properties, mechanism of viral inhibition, and the analytical methods used for its characterization.

Chemical and Physical Properties

TDF is a white to off-white crystalline powder.[7] Its chemical structure is designed to mask the phosphonate group of tenofovir, improving its permeability across the intestinal membrane.

| Property | Value |

| Chemical Name | 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate (1:1) |

| Molecular Formula | C₁₉H₃₀N₅O₁₀P • C₄H₄O₄ |

| Molecular Weight | 635.52 g/mol [7] |

| Solubility | 13.4 mg/mL in distilled water at 25 °C[7] |

| Log P | 1.25 |

| pKa | 3.75 |

Mechanism of Action

The antiviral activity of TDF is a multi-step intracellular process that culminates in the inhibition of viral replication.

-

Prodrug Conversion : After oral administration, TDF is absorbed and the disoproxil groups are cleaved by esterases in the gut and plasma to release tenofovir.[4]

-

Intracellular Phosphorylation : Tenofovir is taken up by cells and undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[4][5] This conversion is crucial as tenofovir itself is a nucleotide monophosphate analog.

-

Reverse Transcriptase Inhibition : TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for binding to the viral reverse transcriptase (RT) enzyme.[7]

-

Chain Termination : Once incorporated into the growing viral DNA strand, TFV-DP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next 5' to 3' phosphodiester bond.[8] This premature termination halts viral DNA synthesis.[8]

Notably, TFV-DP is a weak inhibitor of mammalian DNA polymerases α and β, and mitochondrial DNA polymerase γ, which accounts for its favorable safety profile relative to some other nucleoside analogs.[7]

Pharmacokinetics

The clinical utility of TDF is largely defined by its pharmacokinetic profile, which allows for once-daily dosing.

| Parameter | Description | Value |

| Bioavailability | Fasting state. | ~25%[4] |

| With high-fat meal. | Increases by ~40%[4][9] | |

| Tmax (Time to Cmax) | Time to reach peak plasma concentration. | 1.0 ± 0.4 hours (fasting)[10] |

| Cmax (Peak Plasma Conc.) | At 300 mg dose in HIV-infected adults. | ~300 ng/mL[3] |

| AUC (Area Under Curve) | At 300 mg dose in HIV-infected adults. | ~3000 ng·h/mL[3] |

| Protein Binding | In vitro binding to human plasma proteins. | <0.7%[9] |

| Elimination | Primarily via renal excretion (glomerular filtration and active tubular secretion).[4] | 70-80% of an IV dose recovered as unchanged tenofovir in urine.[4][11] |

| Plasma Half-life | Terminal elimination half-life. | ~12-18 hours[4] |

| Intracellular Half-life | TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs). | ~150 hours (60 to >175 hours)[6] |

| TFV-DP in Red Blood Cells (RBCs). | ~17 days[12][13] |

Clinical Efficacy and In Vitro Activity

TDF has demonstrated potent antiviral activity against both HIV and HBV in numerous clinical trials and in vitro studies.

In Vitro Antiviral Activity

| Virus/Cell Type | Parameter | Value |

| HIV-1 (various strains) | EC₅₀ (50% Effective Conc.) | 0.04 µM to 8.5 µM[9] |

| HIV-1 (MT-2 cells) | EC₅₀ | 0.007 µmol/L |

| HIV-1 (PBMCs) | EC₅₀ | 0.005 µmol/L |

| HBV (recombinant polymerase) | Ki (Inhibition constant) | 0.18 µM[14] |

| HBV (HepG2 cells) | IC₅₀ | 5.1 µM[15] |

| Human HK-2 cells | IC₅₀ (Cytotoxicity, 48h) | 9.21 µM[5] |

| Human HK-2 cells | IC₅₀ (Cytotoxicity, 72h) | 2.77 µM[5] |

Clinical Efficacy Data (Selected Studies)

| Study Population / Indication | Duration | Key Efficacy Endpoint | Result |

| HIV-1 (Treatment-Naïve) | 21 days | Mean plasma HIV-1 RNA decline (TDF monotherapy) | 1.5 log₁₀ copies/mL[16] |

| HIV-1 / HBV Co-infected | 48 weeks | Mean decrease in HBV DNA | 4.7 log₁₀ (TDF + Lamivudine) vs 3.0 log₁₀ (Lamivudine alone)[17] |

| Chronic Hepatitis B | 10 years | HBV DNA < 69 IU/mL (HBeAg-negative) | 100% of patients[18] |

| Chronic Hepatitis B | 10 years | HBV DNA < 69 IU/mL (HBeAg-positive) | 98% of patients[18] |

Resistance

While TDF has a high barrier to resistance, certain mutations in the viral reverse transcriptase can reduce its susceptibility.

-

K65R Mutation : This is the signature mutation associated with tenofovir resistance. It reduces susceptibility to tenofovir, abacavir, and didanosine.[1]

-

Thymidine Analog Mutations (TAMs) : Multiple TAMs, particularly those including the 41L or 210W mutations, can lead to cross-resistance.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used in the research and development of TDF.

In Vitro Anti-HIV Efficacy Assay

This protocol describes a general method for determining the 50% effective concentration (EC₅₀) of tenofovir against HIV-1 in cell culture.

Objective : To measure the concentration of tenofovir that inhibits HIV-1 replication by 50%.

Materials :

-

Cell Lines: MT-2 or MT-4 cells, or Peripheral Blood Mononuclear Cells (PBMCs).[19]

-

HIV-1 Strains: Laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1BaL) or clinical isolates.[19]

-

Reagents: Tenofovir, cell culture medium, fetal bovine serum (FBS), antibiotics.

-

Assay Plates: 96-well or 384-well cell culture plates.

-

Detection Kit: HIV-1 p24 Antigen ELISA kit.

Protocol :

-

Cell Preparation : Culture and maintain the chosen cell line under standard conditions. If using PBMCs, isolate them from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days prior to infection.

-

Drug Dilution : Prepare a serial dilution of tenofovir in cell culture medium. A typical starting concentration is selected to be well above the expected EC₅₀.

-

Infection : Incubate cells (e.g., 2.4 million MT-2 cells) with a pre-titered amount of HIV-1 stock for 2-4 hours at 37°C to allow for viral entry.[19]

-

Plating : After incubation, wash the cells to remove excess virus and seed them into the assay plate (e.g., 100,000 cells/well).[19]

-

Treatment : Add the serially diluted tenofovir solutions to the appropriate wells. Include untreated infected cells (0% inhibition control) and uninfected cells (background control).

-

Incubation : Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

Endpoint Measurement : After the incubation period, collect the cell culture supernatants. Measure the amount of viral replication by quantifying the HIV-1 p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis : Plot the p24 concentration against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.

Pharmacokinetic Analysis by LC-MS/MS

This protocol outlines a general method for quantifying tenofovir in plasma and its active metabolite, TFV-DP, in dried blood spots (DBS) or PBMCs.

Objective : To determine the concentration of tenofovir and its metabolites in biological matrices for pharmacokinetic studies.

Materials :

-

Biological Samples: Plasma, PBMCs, or DBS.

-

Instruments: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Reagents: Acetonitrile, methanol, formic acid, internal standards (e.g., isotopically labeled tenofovir).

-

Equipment: Centrifuge, sonicator, nitrogen evaporator, solid-phase extraction (SPE) or protein precipitation supplies.

Protocol :

-

Sample Preparation (Plasma) :

-

Thaw plasma samples.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Sample Preparation (DBS for TFV-DP) :

-

Punch a small disk (e.g., 3 mm) from the dried blood spot.[20]

-

Place the disk into a microcentrifuge tube.

-

Add an extraction solution (e.g., methanol) containing the internal standard.[20]

-

Sonicate for ~15 minutes to facilitate extraction.[20]

-

Centrifuge the sample.

-

Transfer the supernatant, evaporate to dryness, and reconstitute as described for plasma samples.[20]

-

-

LC-MS/MS Analysis :

-

Chromatography : Separate the analyte from matrix components using a suitable LC column (e.g., reverse-phase C18 for tenofovir, or an anion-exchange or HILIC column for the highly polar TFV-DP).[21] Use a gradient or isocratic mobile phase (e.g., a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[20]

-

Mass Spectrometry : Use a tandem mass spectrometer operating in positive or negative ion mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for tenofovir, TFV-DP, and their respective internal standards to ensure specificity and sensitivity.

-

-

Data Analysis :

-

Generate a standard curve by analyzing samples with known concentrations of the analyte.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentrations in the unknown samples by interpolating from the standard curve.

-

Conclusion

This compound remains a vital component in the global strategy against HIV and HBV. Its mechanism as a nucleotide analog reverse transcriptase inhibitor is well-characterized, offering potent and specific antiviral activity. The favorable pharmacokinetic profile, particularly the long intracellular half-life of its active metabolite, underpins its clinical success and convenience. A thorough understanding of its pharmacology, resistance pathways, and the experimental methods used for its evaluation is critical for ongoing research, clinical management, and the development of next-generation antiretroviral agents.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-Dose and Steady-State Pharmacokinetics of this compound in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 5. This compound | CAS:202138-50-9 | Antiretroviral agent( HIV-1 RT inhibitor) | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drugs.com [drugs.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetics of Tenofovir in Human Immunodeficiency Virus-Infected Patients Taking Highly Active Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medsafe.govt.nz [medsafe.govt.nz]

- 15. selleckchem.com [selleckchem.com]

- 16. Determining the antiviral activity of this compound in treatment-naive chronically HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.plos.org [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]

Bioavailability and absorption of tenofovir disoproxil fumarate prodrug

An In-depth Technical Guide on the Bioavailability and Absorption of Tenofovir Disoproxil Fumarate (TDF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (TFV) is a potent acyclic nucleotide phosphonate analog that serves as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] However, the therapeutic potential of tenofovir itself is severely hampered by its physicochemical properties. As a hydrophilic molecule with a negatively charged phosphonate group at physiological pH, tenofovir exhibits very low oral bioavailability, estimated to be less than 1%.[2]

To overcome this limitation, this compound (TDF), a prodrug of tenofovir, was developed. TDF is a diester derivative designed to mask the negative charges of the phosphonate group, thereby increasing its lipophilicity and facilitating absorption across the intestinal epithelium.[3][4] Upon oral administration, TDF is absorbed and subsequently hydrolyzed by host enzymes to release the parent tenofovir into systemic circulation. This guide provides a comprehensive technical overview of the mechanisms governing the absorption and bioavailability of TDF, the factors influencing these processes, and the experimental methodologies used for their evaluation.

Mechanism of Absorption and Intracellular Activation

The conversion of the TDF prodrug to the active antiviral agent, tenofovir diphosphate (TFV-DP), is a multi-step process involving passive diffusion, enzymatic hydrolysis, and intracellular phosphorylation.

Intestinal Absorption and Transport

Following oral administration, TDF is absorbed from the gastrointestinal tract.[5] Its enhanced lipophilicity compared to tenofovir allows for improved permeation across the apical membrane of enterocytes. However, the absorption is incomplete, with an estimated bioavailability of approximately 25% in the fasting state.[3][6]

A significant factor limiting the net absorption of TDF is its recognition by apically located efflux transporters. In vitro studies using Caco-2 and MDCK cell monolayers have demonstrated that TDF is a substrate for P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially the Breast Cancer Resistance Protein (BCRP, ABCG2).[7][8] These transporters actively pump TDF from within the enterocyte back into the intestinal lumen, thereby reducing its overall absorption.[9]

Enzymatic Hydrolysis of the Prodrug

Once inside the enterocytes or after reaching systemic circulation, TDF undergoes rapid and extensive hydrolysis to release tenofovir. This is a two-step enzymatic process:

-

First Hydrolysis: Carboxylesterases (CEs), particularly CES2 which is highly expressed in the intestine, catalyze the initial hydrolysis of one of the disoproxil ester moieties to form the intermediate metabolite, tenofovir monophosphonate ester (also referred to as tenofovir monoester or mono-POC PMPA).[8][10][11]

-

Second Hydrolysis: The intermediate monoester is then converted to the parent tenofovir by phosphodiesterases.[8][10]

This enzymatic conversion is highly efficient, and intact TDF is generally undetectable in systemic circulation due to its rapid hydrolysis in the gut, liver, and blood.[12]

Intracellular Activation

Following its release, tenofovir is taken up by target cells. Inside the cell, it is phosphorylated by cellular kinases in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[13][14] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thus preventing viral replication.[3][5]

Visualizing TDF Absorption and Activation

The pathway from oral administration of TDF to the formation of the active TFV-DP is a critical process governed by transporters and enzymes.

Caption: TDF absorption, efflux, metabolic activation, and intracellular phosphorylation pathway.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of tenofovir following TDF administration has been well-characterized in healthy and HIV-infected individuals. The key parameters are summarized below.

| Parameter | Fasting State | High-Fat Meal | Reference(s) |

| Oral Bioavailability (F) | ~25% | ~39-40% | [3],[11],[15] |

| Tmax (hours) | ~1.0 | ~2.0 | [3] |

| Cmax (ng/mL) | 326 ± 119 (Multiple Dose, Fed) | ↑ ~14% | [6],[12] |

| AUC (ng·h/mL) | 3324 ± 1370 (Multiple Dose, Fed) | ↑ ~40% | [13],[6],[12] |

| Plasma Half-life (t1/2) | ~12-18 hours | No significant change | [6] |

| Intracellular Half-life (TFV-DP) | 12-15h (activated lymphocytes)33-50h (resting lymphocytes) | Not Applicable | [8] |

| Volume of Distribution (Vd) | ~0.8 L/kg | Not Applicable | [6] |

| Plasma Protein Binding | <0.7% (TFV) | Not Applicable | [13],[6] |

| Primary Elimination Route | Renal (Glomerular filtration and active tubular secretion) | No change | [6],[11] |

Note: Cmax and AUC values can vary between studies. The values presented are representative.

Factors Influencing Bioavailability

Several physiological and external factors can significantly modulate the absorption and subsequent bioavailability of TDF.

-

Food Effect: Administration of TDF with a meal, particularly a high-fat meal, significantly enhances its bioavailability. A high-fat meal can increase the AUC of tenofovir by approximately 40% and the Cmax by about 14%.[12][13][16] This is thought to be due to increased residence time in the gastrointestinal tract and potentially competitive inhibition of intestinal lipases and esterases by food-derived fats, which may protect TDF from premature degradation.[8][17] Light meals have not been shown to have a significant effect compared to the fasted state.[13][18]

-

Intestinal Metabolism: The rapid hydrolysis of TDF by intestinal carboxylesterases is a primary limiting factor for its bioavailability.[8][19] Co-administration with esterase inhibitors can protect TDF and increase the amount of intact prodrug available for absorption.[8][20]

-

Efflux Transporters: As TDF is a substrate of P-gp, variations in P-gp expression or function can alter its absorption.[7] Co-administration of P-gp inhibitors, such as some protease inhibitors used in HIV therapy (e.g., ritonavir-boosted lopinavir or atazanavir), can lead to increased plasma concentrations of tenofovir.[7][19][21]

-

pH Stability: TDF exhibits high stability in the acidic environment of the stomach (pH 1.2), with a reported half-life exceeding 55 hours. It is moderately stable in the near-neutral pH of the intestine (pH 6.8), with a half-life of approximately 16.6 hours, allowing sufficient time for absorption.[8]

Experimental Protocols

The evaluation of a drug's absorption and bioavailability relies on a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro Permeability Assay: Caco-2 Cell Monolayer

This assay is the industry standard for predicting intestinal drug permeability and identifying substrates of efflux transporters like P-gp.[9][22]

-

Objective: To determine the apparent permeability coefficient (Papp) of TDF and its efflux ratio to assess its potential for oral absorption and interaction with P-gp.

-

Methodology:

-

Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded at a high density onto semi-permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days. During this period, they differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier.[22][23]

-

Monolayer Integrity Check: Before the transport experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[23]

-

Transport Experiment:

-

The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

For apical-to-basolateral (A→B) permeability , the TDF solution is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at specified time intervals.

-

For basolateral-to-apical (B→A) permeability , the TDF solution is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

-

To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., GF120918 or verapamil).[8]

-

-

Sample Analysis: The concentration of TDF in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Calculation:

-

The apparent permeability coefficient (Papp) in cm/s is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial donor concentration.

-

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally indicative of active efflux.

-

-

Caption: Experimental workflow for the Caco-2 cell permeability assay.

In Vitro Metabolic Stability: Intestinal S9 Fractions

This assay assesses the susceptibility of a compound to metabolism by enzymes present in the intestine.

-

Objective: To determine the metabolic stability (in vitro half-life) of TDF in the presence of intestinal enzymes.

-

Methodology:

-

Preparation: Commercially available or laboratory-prepared intestinal subcellular S9 fractions (containing both microsomal and cytosolic enzymes) from relevant species (e.g., human, rat) are used.[8]

-

Reaction Mixture: A reaction mixture is prepared containing the S9 fraction, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system (if cytochrome P450 metabolism is also being assessed, though not primary for TDF).

-

Incubation: The reaction is initiated by adding TDF to the pre-warmed (37°C) reaction mixture. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard.

-

Inhibitor Studies: To identify the enzymes involved, parallel incubations are run in the presence of specific inhibitors, such as bis-p-nitrophenylphosphate (BNPP), a broad carboxylesterase inhibitor.[8][24]

-

Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug (TDF) over time.

-

Data Analysis: The natural logarithm of the percentage of TDF remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2).

-

In Vivo Pharmacokinetic Study in Animal Models

Animal models are essential for understanding the complete pharmacokinetic profile of a drug in a living system.

-

Objective: To determine key pharmacokinetic parameters (AUC, Cmax, Tmax, F) of tenofovir after oral administration of TDF in an appropriate animal model (e.g., rats, dogs).

-

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.[8][25] Animals are often cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.

-

Dosing: A defined dose of TDF, formulated in a suitable vehicle, is administered to fasted animals via oral gavage. For food effect studies, a separate cohort is fed a standard or high-fat meal before dosing.

-

Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of tenofovir (and sometimes TDF, though it is often too transient) are determined using a validated LC-MS/MS method.[26]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and t1/2. Oral bioavailability (F) can be determined by comparing the AUC from the oral dose to that from an intravenous dose of tenofovir.

-

Caption: Logical relationship in an in vivo pharmacokinetic study of TDF.

Conclusion

This compound is a successful example of the prodrug strategy, effectively overcoming the poor oral bioavailability of the parent compound, tenofovir. Its absorption is primarily limited by two key biological barriers: rapid pre-systemic hydrolysis by intestinal esterases and active efflux back into the gut lumen by the P-gp transporter.[8][19][20] Factors such as the presence of food can significantly enhance bioavailability, a critical consideration for clinical dosing recommendations. The development of a subsequent prodrug, tenofovir alafenamide (TAF), represents a further refinement of this strategy, designed to be more stable in plasma and achieve higher intracellular concentrations of the active metabolite with a lower systemic exposure to tenofovir, thereby improving the safety profile. A thorough understanding of the absorption and bioavailability mechanisms of TDF, as detailed in this guide, remains crucial for the development of new formulations, the management of drug-drug interactions, and the optimization of antiretroviral therapy.

References

- 1. Factors Contributing to the Antiviral Effectiveness of Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 4. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Increased tenofovir monoester concentrations in patients receiving this compound with ledipasvir/sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 17. Effect of Food on the Steady-State Pharmacokinetics of Tenofovir and Emtricitabine plus Efavirenz in Ugandan Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bhiva.org [bhiva.org]

- 19. Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

- 26. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes and Protocols for HPLC Quantification of Tenofovir Disoproxil Fumarate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tenofovir Disoproxil Fumarate (TDF) using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established and validated methodologies to ensure accuracy and reproducibility in a laboratory setting.

Introduction

This compound, a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV infection and is also used in the treatment of Hepatitis B.[1][2] Accurate and precise quantification of TDF in bulk drug substances and pharmaceutical formulations is critical for quality control and regulatory compliance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, reliable, and robust analytical technique for this purpose, offering high specificity and sensitivity.[3]

Comparative Summary of HPLC Methods

The following table summarizes various validated RP-HPLC methods for the quantification of this compound, providing a comparative overview of their key chromatographic parameters. This allows for the selection of an appropriate method based on available resources and specific analytical requirements.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| HPLC Column | C18 (4.6 x 250 mm, 5 µm)[4][5] | Hyper ODS2 C18[1] | Agilent TC-C18 (2) (4.6 x 250 mm, 5 µm)[6] | Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm)[7] | Zorbax SB-C8 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Buffer:Acetonitrile (60:40 v/v)[4][5] | Methanol:Phosphate Buffer (90:10 v/v)[1] | Methanol:Phosphate Buffer (pH 4) (30:70 v/v)[6] | Acetonitrile:KH2PO4 Buffer (pH 3.3):Triethylamine (58.72:41.23:0.05 v/v)[7] | 50 mM Na2HPO4:Acetonitrile (50:50 v/v) with 0.1% Triethylamine (pH 6.0) |

| Flow Rate | 1.0 mL/min[4][5][6] | 1.2 mL/min[1] | 1.0 mL/min[6] | 1.7 mL/min[7] | 0.4 mL/min |

| Detection Wavelength | 260 nm[1][4][5] | 260 nm[1] | 261 nm[6] | 270 nm[7] | 260 nm |

| Retention Time (min) | ~3.0[4][5] | ~2.1[1] | ~2.81[6] | Not Specified | < 8.0 |

| Linearity Range | 50-150% of nominal concentration[4][5] | 20-110 µg/mL[1] | 40-80 µg/mL[6] | Not Specified | Not Specified |

| Accuracy (% Recovery) | 99.23 - 101.44%[4][5] | 99.7% (standard), 96.32% (tablets)[1] | Within specified limits[6] | Not Specified | Not Specified |

| Precision (%RSD) | < 2%[4][5] | 0.7%[1] | < 2%[6] | Not Specified | Not Specified |

Detailed Experimental Protocol (Based on Method 1)

This protocol provides a step-by-step guide for the quantification of this compound in tablet dosage forms using a validated RP-HPLC method.

1. Materials and Reagents

-

This compound Working Reference Standard (WRS)

-

Acetonitrile (HPLC Grade)

-

Sodium Dihydrogen Orthophosphate

-

Triethylamine

-

Orthophosphoric Acid

-

Water (HPLC Grade)

-

Sample Tablets containing this compound

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

C18 analytical column (4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks (50 mL, 100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

-

Sonicator

3. Chromatographic Conditions

-

Mobile Phase: A filtered and degassed mixture of Buffer and Acetonitrile in a 60:40 v/v ratio.[4][5]

-

Injection Volume: 20 µL.

4. Preparation of Solutions

-

Buffer Preparation: Dissolve approximately 7.8 g of sodium dihydrogen orthophosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 2.3 with 10% orthophosphoric acid.[4][5]

-

Standard Stock Solution: Accurately weigh about 60 mg of this compound WRS and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture. From this solution, dilute 5.0 mL to 20 mL with the mobile phase.[4]

-

Sample Solution: Weigh and powder 20 tablets. Accurately weigh a quantity of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask. Add about 60 mL of a suitable solvent mixture, sonicate for 30 minutes, and then dilute to volume. Filter the solution, and dilute 5.0 mL of the filtrate to 50 mL with the mobile phase.[4]

5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor. The %RSD for the peak areas should be less than 2.0%.

6. Analytical Procedure

-

Inject the prepared standard solution into the HPLC system and record the chromatogram and peak area.

-

Inject the prepared sample solution into the HPLC system and record the chromatogram and peak area.

-

Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.

7. Data Analysis The concentration of this compound in the sample can be calculated using the following formula:

Visualizations

The following diagrams illustrate the key aspects of the HPLC analytical workflow and the instrumental setup.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. RP-HPLC method for simultaneous estimation of this compound, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC method development for this compound analysis [wisdomlib.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, this compound, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antiviral Assays of Tenofovir Disoproxil Fumarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiviral activity of Tenofovir Disoproxil Fumarate (TDF), a prodrug of tenofovir. TDF is a nucleotide analogue reverse transcriptase inhibitor effective against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] The following sections detail the mechanism of action, quantitative antiviral efficacy, and detailed protocols for key in vitro assays.

Mechanism of Action

This compound is an acyclic phosphonate nucleotide analogue of adenosine monophosphate. As a prodrug, TDF is designed to enhance oral bioavailability. Following administration, it is hydrolyzed by plasma and tissue esterases to its active form, tenofovir.[1] Intracellularly, tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2]

TFV-DP acts as a competitive inhibitor of viral reverse transcriptase by mimicking the natural substrate, deoxyadenosine 5'-triphosphate.[1] Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis and replication.[1]

Mechanism of action of this compound.

Quantitative Antiviral Activity

The in vitro antiviral potency of this compound is commonly evaluated by determining its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| HIV-1 | MT-2 cells | 0.005 µM (as GS 7340, another prodrug) | >5 µM (as GS 7340) | >1000 | [3] |

| HBV | HepAD38 cells | 0.02 µM | >100 µM | >5000 | [2][4] |

| HSV-1 | HEL fibroblasts | 123 µg/mL | Not specified | Not specified | [5] |

| HSV-2 | HEL fibroblasts | 154 µg/mL | Not specified | Not specified | [5] |

Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used. The data for HSV-1 and HSV-2 indicate weaker activity compared to HIV and HBV.[3][5]

Experimental Protocols

Detailed methodologies for key in vitro assays to evaluate the antiviral activity of TDF are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of TDF that is toxic to the host cells, yielding the CC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[6][7]

Workflow for the MTT cytotoxicity assay.

Materials:

-

Appropriate host cell line (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV)

-

Cell culture medium (e.g., RPMI-1640 or DMEM with FBS, antibiotics)

-

This compound (TDF)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

Protocol:

-

Seed the 96-well plates with the appropriate cell line at a density that will result in approximately 80-90% confluency at the end of the assay.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow cell attachment.

-

Prepare serial dilutions of TDF in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the TDF dilutions to the respective wells. Include wells with medium only as a cell control.

-

Incubate the plates for a duration equivalent to the antiviral assay (e.g., 5-7 days).

-

At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each TDF concentration relative to the untreated cell control.

-

The CC50 value is determined by plotting the percentage of cell viability against the TDF concentration and using regression analysis to find the concentration that reduces cell viability by 50%.[8]

Plaque Reduction Assay

This assay is used to determine the concentration of TDF that inhibits the formation of viral plaques by 50% (EC50). It is particularly useful for viruses that cause visible cytopathic effects (CPE), such as herpes simplex virus.[9][10]

Workflow for the plaque reduction assay.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

Cell culture medium

-

This compound (TDF)

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

-

6- or 12-well plates

Protocol:

-

Seed the plates with host cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of TDF in culture medium.

-

Mix the virus stock with each TDF dilution (and a no-drug control) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.

-

Remove the culture medium from the cell monolayers and inoculate with the virus-TDF mixtures.

-

Incubate for 1-2 hours to allow for virus adsorption.

-

Remove the inoculum and add the overlay medium to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

After incubation, fix the cells with the fixing solution for at least 30 minutes.

-

Remove the overlay and stain the cells with the staining solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each TDF concentration compared to the no-drug control.

-

The EC50 value is determined by plotting the percentage of plaque reduction against the TDF concentration and using regression analysis to find the concentration that reduces the number of plaques by 50%.[11]

Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the active metabolite of TDF, tenofovir diphosphate (TFV-DP), to inhibit the activity of viral reverse transcriptase. This can be performed using a commercially available kit or by setting up the assay with purified components.[12]

Workflow for the reverse transcriptase inhibition assay.

Materials:

-

Purified recombinant reverse transcriptase (e.g., from HIV-1)

-

Template-primer hybrid (e.g., poly(A)•oligo(dT))

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or ³H-dTTP)

-

Tenofovir Diphosphate (TFV-DP)

-

Reaction buffer

-

Microtiter plates

-

Detection system appropriate for the label (e.g., anti-DIG-POD and colorimetric substrate for DIG-dUTP, or a scintillation counter for ³H-dTTP)

Protocol:

-

Prepare a reaction mixture containing the reverse transcriptase enzyme, the template-primer, and the dNTPs in the reaction buffer.

-

Prepare serial dilutions of TFV-DP.

-

In a microtiter plate, add the TFV-DP dilutions to the reaction mixture. Include a no-inhibitor control.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Quantify the amount of newly synthesized, labeled DNA. For a colorimetric assay, this typically involves capturing the biotinylated primer on a streptavidin-coated plate and detecting the incorporated DIG-labeled dUTP with an anti-DIG antibody conjugated to an enzyme that produces a colored product.[12]

-

Calculate the percentage of reverse transcriptase inhibition for each TFV-DP concentration relative to the no-inhibitor control.

-

The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the TFV-DP concentration and using regression analysis.

References

- 1. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. TOPICAL TENOFOVIR, A MICROBICIDE EFFECTIVE AGAINST HIV, INHIBITS HERPES SIMPLEX VIRUS-2 REPLICATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Tenofovir Disoproxil Fumarate Drug Delivery Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir disoproxil fumarate (TDF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone of antiretroviral therapy for HIV infection and is also used for the treatment of chronic hepatitis B.[1][2] Despite its efficacy, the oral bioavailability of TDF is relatively low, and its long-term use has been associated with renal and bone toxicity.[1][2] To address these limitations, various drug delivery systems have been developed to enhance its therapeutic index, improve patient compliance, and enable targeted or sustained release. This document provides detailed application notes and experimental protocols for the development and characterization of several TDF drug delivery platforms, including nanoparticles, hydrogels, and liposomes.

Data Presentation: Comparative Analysis of TDF Drug Delivery Systems

The following table summarizes the key quantitative parameters of different TDF-loaded drug delivery systems as reported in the literature. This allows for a direct comparison of their physicochemical properties and drug loading capacities.

| Delivery System | Polymer/Lipid Composition | Method of Preparation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Oil-in-water (O/W) emulsion-solvent evaporation | 148.6 ± 2.8 | 52.9 (with ion-pairing agent) | Not Reported | [3] |

| Poly(epsilon-caprolactone) (PCL) | Double emulsion solvent evaporation | Not Reported | 23 - 46 | 4.8 - 19.9 | [4] | |

| PLGA and TPGS | Nanoprecipitation | 106.8 - 516.4 | Optimized formulation (F8) showed high entrapment | Optimized formulation (F8) showed high loading | [5] | |

| Hydrogels | Chitosan-g-poly(acrylamide-co-acrylic acid) | Free radical polymerization | Not Applicable | 96 | 10 | [6] |

| Liposomes | Phospholipon 100H, Cholesterol, Stearylamine | Thin film method | Not Reported | Not Reported | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of various TDF drug delivery systems.

TDF-Loaded PLGA Nanoparticles

Protocol based on: Oil-in-Water (O/W) Emulsion-Solvent Evaporation Method[3]

Objective: To fabricate TDF-loaded nanoparticles using PLGA polymer for potential topical or oral delivery.

Materials:

-

This compound (TDF)

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Sodium deoxycholate (ion-pairing agent)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of PLGA and TDF in DCM. To enhance the encapsulation of the hydrophilic TDF, an ion-pairing agent like sodium deoxycholate can be added to form a hydrophobic complex with TDF.

-

Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. The sonication process creates an oil-in-water emulsion.

-

Solvent Evaporation: Stir the resulting emulsion overnight at room temperature under a fume hood to allow for the complete evaporation of DCM.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Characterization:

-

Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

-

Encapsulation Efficiency (EE): The amount of TDF encapsulated in the nanoparticles is determined indirectly by quantifying the amount of free drug in the supernatant after centrifugation using a validated HPLC method. The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

TDF-Loaded Chitosan-Based Hydrogels

Protocol based on: Free Radical Polymerization[6]

Objective: To develop a pH-sensitive chitosan-based hydrogel for the controlled oral delivery of TDF.

Materials:

-

Chitosan

-

Acrylamide (AAm)

-

Acrylic acid (AAc)

-

N,N'-methylenebisacrylamide (MBA) as a crosslinker

-

Potassium persulfate (KPS) as an initiator

-

This compound (TDF)

Procedure:

-

Chitosan Solution Preparation: Dissolve chitosan in an aqueous solution of acetic acid.

-

Polymerization Reaction: To the chitosan solution, add AAm, AAc, MBA, and KPS. Purge the mixture with nitrogen gas to remove oxygen and then carry out the polymerization at a specific temperature for a set duration.

-

Purification: The synthesized hydrogel is washed extensively with deionized water to remove unreacted monomers and initiator.

-

Drying: The purified hydrogel is dried in an oven at a controlled temperature.

-

Drug Loading: The dried hydrogel is swollen in a solution of TDF for 24 hours. The drug-loaded hydrogel is then removed, washed to remove surface-adhered drug, and dried.[6]

Characterization:

-

Swelling Studies: The swelling behavior of the hydrogel is evaluated in buffer solutions of different pH values (e.g., pH 1.2 and 7.4) to assess its pH sensitivity.

-

Drug Loading and Encapsulation Efficiency: Determined by extracting the drug from a known weight of the dried hydrogel and quantifying it using UV-Vis spectrophotometry or HPLC.

-

In Vitro Drug Release: The release of TDF from the hydrogel is studied in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) over a prolonged period.[6]

TDF-Loaded Liposomes

Protocol based on: Thin Film Hydration Method[7]

Objective: To prepare multilamellar liposomes incorporating TDF for potential enhancement of oral bioavailability.

Materials:

-

Phospholipon 100H (a hydrogenated soy phosphatidylcholine)

-

Cholesterol

-

Stearylamine (positive charge imparting agent)

-

This compound (TDF)

-

Chloroform

-

Phosphate buffered saline (PBS)

Procedure:

-

Lipid Film Formation: Dissolve Phospholipon 100H, cholesterol, and stearylamine in chloroform in a round-bottom flask.

-

Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with a PBS solution containing TDF by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).

-

Sonication (Optional): To reduce the size of the liposomes and produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated.

-

Purification: Remove the unencapsulated TDF by centrifugation or dialysis.

Characterization:

-

Vesicle Size and Polydispersity Index (PDI): Measured using dynamic light scattering.

-

Zeta Potential: Determined to assess the surface charge and stability of the liposomes.

-

Encapsulation Efficiency: Quantified by separating the liposomes from the aqueous phase and determining the amount of TDF in the supernatant.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for TDF-Loaded Nanoparticle Preparation

Caption: Workflow for preparing TDF-loaded PLGA nanoparticles.

Logical Flow for pH-Dependent Release from Chitosan Hydrogels

Caption: pH-responsive TDF release from chitosan hydrogels.

Concluding Remarks

The development of advanced drug delivery systems for this compound holds significant promise for improving its therapeutic efficacy and safety profile. The protocols and data presented herein provide a foundational resource for researchers engaged in the formulation and evaluation of novel TDF delivery platforms. Further investigations into long-acting injectable formulations are also underway, which could revolutionize HIV treatment and prevention by reducing dosing frequency and improving patient adherence.[8][9] The continued exploration of these delivery strategies is crucial for optimizing the clinical utility of this important antiretroviral agent.

References

- 1. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topical this compound Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. mdpi.com [mdpi.com]

- 7. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. Long-acting injectable version of the most popular HIV drug combination is possible | aidsmap [aidsmap.com]

Application Notes and Protocols for Tenofovir Disoproxil Fumarate (TDF) Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tenofovir Disoproxil Fumarate (TDF) in combination therapies for HIV-1 and Hepatitis B (HBV) infections. The included protocols are based on established methodologies from preclinical and clinical studies to guide researchers in their drug development and research efforts.

Application Notes

Introduction to this compound (TDF)

This compound is an oral prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor (NtRTI).[1][2] Following administration, TDF is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate.[2][3][4] Tenofovir diphosphate inhibits the activity of HIV reverse transcriptase and HBV polymerase by competing with the natural substrate, deoxyadenosine 5'-triphosphate, and by being incorporated into viral DNA, leading to chain termination.[1][2][3][4] Its efficacy against both HIV and HBV, coupled with a long intracellular half-life that allows for once-daily dosing, has made it a cornerstone of antiretroviral therapy (ART).[3]

TDF in Combination Therapy for HIV-1 Infection

TDF is a recommended component of initial antiretroviral regimens for most people with HIV.[5] It is typically co-formulated with other antiretroviral agents to improve adherence and efficacy. Common combination regimens include:

-

TDF + Emtricitabine (FTC) or Lamivudine (3TC): This dual nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbone is combined with a third agent from a different class.[5][6][7][8]

-

TDF + FTC + Efavirenz (EFV): A widely used first-line fixed-dose combination.[6]

-

TDF + FTC + Dolutegravir (DTG): The World Health Organization (WHO) recommends transitioning from EFV-based regimens to DTG-based regimens like TLD (Tenofovir/Lamivudine/Dolutegravir) due to DTG's higher potency and faster viral load suppression.[6]

The goals of combination therapy are to achieve maximal and durable suppression of viral replication, restore and preserve immune function, reduce HIV-related morbidity and mortality, and prevent HIV transmission.

TDF in Combination Therapy for Hepatitis B Virus (HBV) Infection

TDF is a preferred treatment for chronic hepatitis B, both in monotherapy and in combination, particularly for patients with HIV/HBV coinfection.[3][9] For coinfected individuals, regimens should include TDF in combination with lamivudine (3TC) or emtricitabine (FTC) as part of a fully suppressive antiretroviral regimen.[9][10]